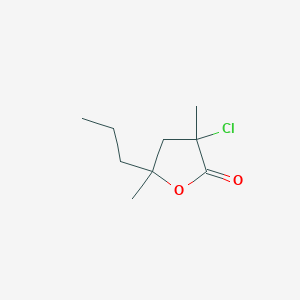![molecular formula C28H16Cl2O5 B14377055 1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] CAS No. 90016-26-5](/img/structure/B14377055.png)
1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] is a complex organic compound with the molecular formula C28H20Cl2O3. It is characterized by the presence of two 4-chlorophenyl groups attached to an ethanone backbone, which is further linked by an oxydi(4,1-phenylene) moiety.
Preparation Methods
The synthesis of 1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] typically involves the reaction of 4-chlorobenzoyl chloride with 4,4’-oxydianiline under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could be related to the inhibition of key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] can be compared with other similar compounds, such as:
1,1’-(Oxydi-4,1-phenylene)bis[2-(4-chlorophenyl)ethanone]: This compound has a similar structure but lacks the ethanone backbone, resulting in different chemical and biological properties.
Ethanone, 1,1’-(1,4-phenylene)bis-: This compound has a simpler structure with only one phenylene group, leading to distinct reactivity and applications.
1,1’-(Oxydi-4,1-phenylene)bis(6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine):
The uniqueness of 1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] lies in its specific structural features, which contribute to its diverse reactivity and wide range of applications in scientific research .
Properties
CAS No. |
90016-26-5 |
|---|---|
Molecular Formula |
C28H16Cl2O5 |
Molecular Weight |
503.3 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[4-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenoxy]phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C28H16Cl2O5/c29-21-9-1-17(2-10-21)25(31)27(33)19-5-13-23(14-6-19)35-24-15-7-20(8-16-24)28(34)26(32)18-3-11-22(30)12-4-18/h1-16H |
InChI Key |
SVALQKJHNYOMDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)C(=O)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


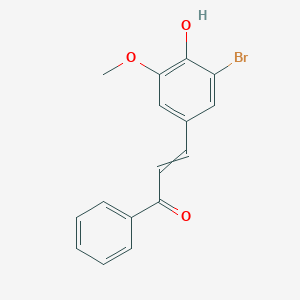
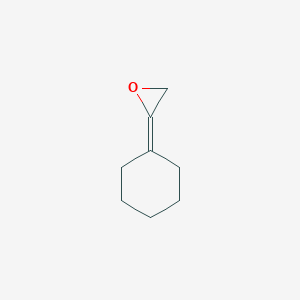
![8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane](/img/structure/B14376981.png)


![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)
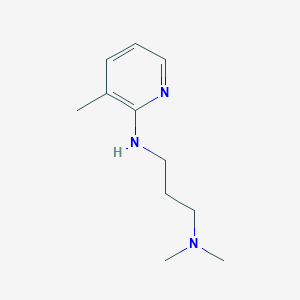
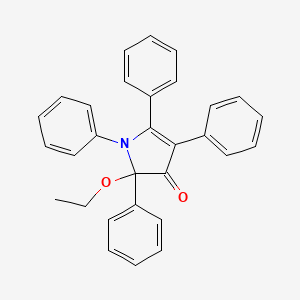
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)
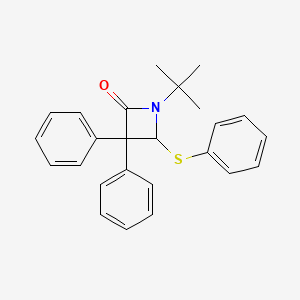
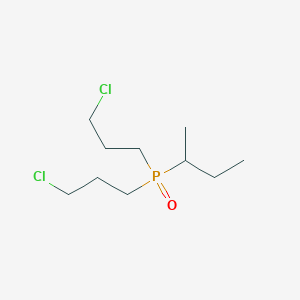
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
